molecular formula C17H16N2O4 B6428338 3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea CAS No. 2034343-55-8

3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea

Cat. No.: B6428338
CAS No.: 2034343-55-8
M. Wt: 312.32 g/mol
InChI Key: OWYJSCHCZGFLKT-UHFFFAOYSA-N
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Description

3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bifuran moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with a bifuran derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Preparation of 2-methoxyphenyl isocyanate: This can be synthesized by reacting 2-methoxyaniline with phosgene or a phosgene substitute.

    Reaction with bifuran derivative: The 2-methoxyphenyl isocyanate is then reacted with a bifuran derivative in the presence of a suitable catalyst and solvent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N’-(2-naphthyl)urea: Similar structure but with a naphthyl group instead of a bifuran moiety.

    3-(2-Methoxyphenyl)propionic acid: Contains a methoxyphenyl group but lacks the urea and bifuran components.

Uniqueness

3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea is unique due to the presence of both bifuran and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-16-5-3-2-4-14(16)19-17(20)18-10-13-6-7-15(23-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYJSCHCZGFLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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